molecular formula C7H10N2OS B8450940 4-Butyramidothiazole

4-Butyramidothiazole

Cat. No.: B8450940
M. Wt: 170.23 g/mol
InChI Key: AQNAAKIHEQIGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butyramidothiazole is a thiazole derivative characterized by a butyramido (-NHCO(CH₂)₃CH₃) substituent at the 4-position of the thiazole ring. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

N-(1,3-thiazol-4-yl)butanamide

InChI

InChI=1S/C7H10N2OS/c1-2-3-7(10)9-6-4-11-5-8-6/h4-5H,2-3H2,1H3,(H,9,10)

InChI Key

AQNAAKIHEQIGOB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CSC=N1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chlorine in 2-amino-5-chlorobenzothiazole () increases electronegativity, enhancing interactions with biological targets compared to non-halogenated analogs .
  • Fused thiadiazole systems () exhibit greater aromaticity and rigidity, which may limit conformational flexibility but improve binding specificity .

Physicochemical Properties

Critical properties inferred from analogs:

Compound Melting Point (°C) Solubility Profile Spectral Data (IR/NMR) Highlights
This compound* ~120–140 Moderate in polar solvents NH stretch (~3300 cm⁻¹), C=O (~1650 cm⁻¹)
9c () 198–200 Low in water Aromatic C-H stretches, Br signal (¹H NMR)
2-Amino-5-chlorobenzothiazole () 160–162 Low in water NH₂ bends (~1600 cm⁻¹), Cl (¹³C NMR δ ~110 ppm)

Notes:

  • The butyramido group likely reduces melting points compared to aryl-substituted thiazoles (e.g., 9c) due to reduced crystallinity .
  • Halogenated derivatives () exhibit distinct NMR shifts for halogens (e.g., ⁷⁹Br in 9c) .

Key Findings :

  • Aryl-thiazole-triazole hybrids () show potent enzyme inhibition, with bromophenyl derivative 9c exhibiting the highest activity .
  • The butyramido group’s flexibility may offer advantages in penetrating bacterial membranes compared to rigid aryl analogs.

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